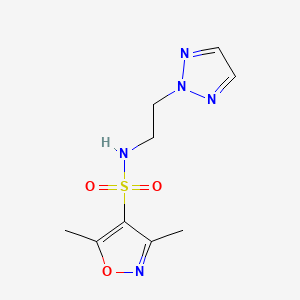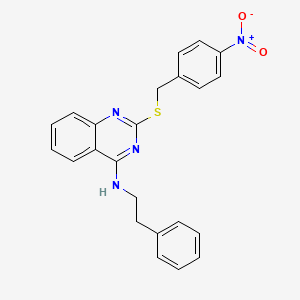![molecular formula C10H11N3O2S B2633435 2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 688793-17-1](/img/structure/B2633435.png)
2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines can be optimized by varying solvents, catalysts, and the use of microwave irradiation .Wissenschaftliche Forschungsanwendungen
Importance of Hybrid Catalysts in Pyrimidine Synthesis
Pyrimidine derivatives, including various scaffolds similar to the mentioned compound, are crucial in the pharmaceutical and medicinal industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a significant role in synthesizing these derivatives, highlighting the importance of this class of compounds in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Biological Evaluation of Pyrido[4,3‐d]pyrimidines
Pyrido[4,3-d]pyrimidines, closely related to the compound , have been synthesized through various multi-component reactions. These compounds are derived from the fusion of pyridine and pyrimidines, indicating a versatile approach to synthesizing compounds with potential biological applications. The biological applications of these compounds are varied, demonstrating the potential utility of pyrimidine derivatives in future research endeavors (Yadav & Shah, 2022).
Anti-Cancer Applications of Pyrimidine Scaffolds
Pyrimidine-based scaffolds exhibit diverse pharmacological activities, including significant anticancer potential. These compounds, through various mechanisms, show potential for interaction with different enzymes, targets, and receptors, indicating their relevance in developing anticancer agents. This research underscores the importance of pyrimidine derivatives in medicinal chemistry and their potential therapeutic applications (Kaur et al., 2014).
Synthetic and Medicinal Aspects of Pyrimidines
Pyrimidines are known for their anticancer, anti-HIV, antifungal, and antibacterial activities, making them a significant focus for medicinal drug development. The review of clinically approved pyrimidine-containing drugs and recent reports on their broad-spectrum activities highlights the versatility and potential of pyrimidine analogs as scaffolds for newer drug discoveries (JeelanBasha & Goudgaon, 2021).
Wirkmechanismus
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to target various kinases, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines interact with their targets by inhibiting the kinase activity, thereby disrupting the signaling pathways .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to affect various signaling pathways associated with their targets, such as the raf-mek-erk pathway .
Pharmacokinetics
Related compounds in the pyrido[2,3-d]pyrimidine class have been suggested to have good traditional drug-like properties .
Result of Action
Related compounds in the pyrido[2,3-d]pyrimidine class have been reported to have broad spectrum antibacterial activity and reasonable antifungal activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-15-6-5-13-9(14)7-3-2-4-11-8(7)12-10(13)16/h2-4H,5-6H2,1H3,(H,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBLZXGLOLRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2633358.png)




![4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2633367.png)




![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)